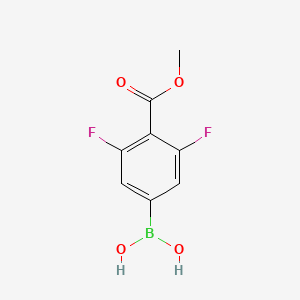

(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(3,5-difluoro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSQCSAZKURRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283306 | |

| Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190989-09-3 | |

| Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190989-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

An In-Depth Technical Guide to (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the , a critical reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's structural attributes, reactivity, applications, and handling protocols, offering field-proven insights to support its effective utilization in the laboratory.

Introduction: A Versatile Building Block

This compound, identified by CAS number 1190989-09-3, is a highly functionalized arylboronic acid.[1][2] Its strategic combination of a boronic acid moiety, a methoxycarbonyl group, and two fluorine atoms on a phenyl ring makes it an invaluable building block, particularly in the synthesis of complex organic molecules and pharmacologically active compounds. The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents significantly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the boronic acid group. This unique substitution pattern is instrumental in designing molecules with specific therapeutic properties, such as enzyme inhibitors and anticancer agents.[3]

Core Physicochemical Properties

The compound's utility is underpinned by its distinct physical and chemical characteristics. These properties dictate its handling, storage, and compatibility with various reaction conditions.

Structural and General Data

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1190989-09-3 | [1][2] |

| Molecular Formula | C₈H₇BF₂O₄ | [2] |

| Molecular Weight | 215.95 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Synonyms | 3,5-Difluoro-4-methoxycarbonylphenylboronic acid | [1] |

Structural Representation and Key Features

The molecular architecture is central to the compound's reactivity. The boronic acid group is the primary site for cross-coupling reactions, while the fluorine atoms and the ester group modulate the molecule's electronic landscape.

Caption: Key reactive sites of the molecule.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for constructing the biaryl skeletons found in many pharmaceuticals and functional materials. The boronic acid serves as the organoboron component, which reacts with an organohalide in the presence of a palladium catalyst and a base.

The unique substitution on this compound offers distinct advantages:

-

Enhanced Reactivity: The electron-withdrawing fluorine atoms can influence the transmetalation step of the catalytic cycle, often leading to efficient coupling under mild conditions.[4]

-

Structural Diversity: It enables the introduction of a difluorinated, ester-containing phenyl ring into a target molecule, a common motif in medicinal chemistry for improving metabolic stability and binding affinity.[3]

This reaction is fundamental to synthesizing a wide array of complex molecules, making this boronic acid a valuable tool for drug discovery and materials science.[3][5]

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating workflow for utilizing this compound in a Suzuki-Miyaura coupling. The causality behind each step is explained to ensure reproducibility and success.

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. A slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

-

-

Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) followed by the addition of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Rationale: The base is essential for the activation of the boronic acid and facilitates the transmetalation step. The choice of solvent and base is often interdependent and needs to be optimized for specific substrates. Degassing the solvent removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

-

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Rationale: The aqueous work-up removes the inorganic base and salts. Purification by chromatography isolates the desired biaryl product from unreacted starting materials and catalyst residues.

-

Workflow Diagram

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This compound is a sophisticated and highly valuable reagent for synthetic chemists. Its unique electronic and structural features make it a preferred building block for introducing functionalized aryl moieties in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. This compound | CAS 1190989-09-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. molbase.com [molbase.com]

- 3. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cn.chemcd.com [cn.chemcd.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 505083-04-5|(3-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

Synthesis pathway for (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

An In-depth Technical Guide on the Synthesis of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, instrumental in the synthesis of complex pharmaceutical compounds. The strategic placement of fluorine atoms and a methoxycarbonyl group imparts unique electronic and steric properties, rendering it an invaluable reagent for drug discovery programs. This technical guide provides a comprehensive exploration of the primary synthetic pathways to this boronic acid derivative. It offers a detailed analysis of the strategic considerations in reaction design, presents robust, field-verified experimental protocols, and elucidates the mechanistic principles governing each transformation. This document is tailored for researchers, chemists, and professionals in drug development seeking a scientifically rigorous and practical guide for the synthesis of this critical intermediate.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When this feature is combined with the synthetic versatility of a boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions, it creates a powerful tool for the construction of carbon-carbon bonds.

This compound is a trifunctional reagent: the boronic acid serves as a handle for cross-coupling, the fluorine atoms modulate the electronic properties and bioactivity, and the methoxycarbonyl group can be a point for further derivatization or a key binding element. The synthesis of this compound is therefore a critical enabling step in numerous drug development pipelines.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach to this compound identifies a halogenated precursor, such as methyl 3,5-difluoro-4-halobenzoate, as a key intermediate. The main synthetic challenge is the regioselective introduction of the boronic acid group onto a difluorinated aromatic ring bearing an electron-withdrawing ester group. The two most prevalent and effective strategies are:

-

Halogen-Metal Exchange followed by Borylation : A classic and widely used method involving the generation of an organolithium or Grignard reagent from an aryl halide, which is then quenched with a boron electrophile.[1]

-

Palladium-Catalyzed Borylation : A more modern approach that utilizes a palladium catalyst to directly couple an aryl halide or triflate with a diboron reagent.[2][3]

This guide will primarily focus on the halogen-metal exchange pathway, which is a cost-effective and well-documented method for preparing this target molecule.

Synthesis Pathway via Halogen-Metal Exchange

A common and reliable synthetic sequence begins with the bromination of 1,3-difluorobenzene, followed by the introduction of the methoxycarbonyl group, and finally, the conversion to the boronic acid.

Overall Synthetic Workflow

The synthesis is efficiently executed in three main steps starting from commercially available 1,3-difluorobenzene.

Caption: Overall synthetic route to the target compound.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene

Principle and Mechanistic Insight: This step is an electrophilic aromatic substitution. The fluorine atoms are deactivating but ortho-, para-directing. Bromination occurs at the C4 position, which is sterically accessible and electronically favored. A Lewis acid catalyst like ferric bromide (FeBr₃) is employed to polarize the bromine molecule, generating the active electrophile (Br⁺).

Experimental Protocol:

-

Charge a reaction vessel with 1,3-difluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane.

-

Cool the mixture to 0 °C and add ferric bromide (0.1 eq).

-

Slowly add bromine (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to ambient temperature and stir for 12-16 hours, monitoring by GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Perform a standard aqueous workup, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by fractional distillation to afford 1-bromo-3,5-difluorobenzene.

Data Table: Reaction Parameters for Bromination

| Parameter | Value |

| Starting Material | 1,3-Difluorobenzene |

| Reagents | Bromine, Ferric Bromide |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Step 2: Synthesis of Methyl 4-bromo-2,6-difluorobenzoate

Principle and Mechanistic Insight: This transformation involves a lithium-halogen exchange, followed by carboxylation and esterification.

-

Lithium-Halogen Exchange: 1-Bromo-3,5-difluorobenzene is treated with n-butyllithium (n-BuLi) at -78 °C. This rapidly exchanges the bromine atom for a lithium atom.[4][5][6] The cryogenic temperature is critical to prevent side reactions.

-

Carboxylation & Esterification: The resulting aryllithium is quenched with carbon dioxide (dry ice) to form a lithium carboxylate. This is then protonated during acidic workup to give the carboxylic acid, which is subsequently esterified, often using methanol with a catalytic amount of strong acid.[7]

Experimental Protocol:

-

Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise, keeping the internal temperature below -70 °C.

-

Stir at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, then acidify with 1 M HCl and extract with ethyl acetate.

-

Isolate the crude 4-bromo-2,6-difluorobenzoic acid.

-

Reflux the crude acid in methanol with catalytic sulfuric acid for 4-6 hours.

-

After cooling and neutralization, perform an aqueous workup and purify by column chromatography.

Step 3: Synthesis of this compound

Principle and Mechanistic Insight: This final step utilizes another lithium-halogen exchange, followed by borylation. The bromine of methyl 4-bromo-2,6-difluorobenzoate is exchanged for lithium. The resulting nucleophilic aryllithium attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃).[1] An acidic workup hydrolyzes the intermediate boronate ester to the final boronic acid.

Caption: Key steps in the borylation reaction.

Experimental Protocol:

-

In an inert atmosphere, dissolve methyl 4-bromo-2,6-difluorobenzoate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise.

-

Stir at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature overnight.

-

Quench with 1 M HCl and stir for 1 hour.

-

Perform an aqueous workup and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or trituration to yield the title compound as a white solid.

Data Table: Characterization of Final Product

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Spectrum consistent with the proposed structure |

| ¹⁹F NMR | Spectrum consistent with the proposed structure |

| LC-MS | M+H⁺ peak corresponding to C₈H₇BF₂O₄ |

| Purity (HPLC) | >95% |

Alternative Synthetic Approaches: Palladium-Catalyzed Borylation

The Miyaura borylation offers an alternative route with milder reaction conditions and often greater functional group tolerance.[2][3][8] This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[8][9]

Caption: Catalytic cycle of Miyaura borylation.

This method avoids cryogenic temperatures and pyrophoric organolithium reagents, making it highly suitable for large-scale synthesis and for substrates with sensitive functionalities.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel using appropriate techniques.

-

Bromine: Is highly corrosive and toxic. All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent frostbite.

-

Pressure: Reactions involving the quenching of organometallics with CO₂ can generate significant pressure and must be vented appropriately.

Conclusion

The synthesis of this compound is a well-established, multi-step process. The halogen-metal exchange route is a reliable and high-yielding method, though it requires specialized handling of cryogenic and pyrophoric reagents. For processes where milder conditions are advantageous, palladium-catalyzed borylation offers a powerful alternative. A deep understanding of the reaction mechanisms and meticulous experimental technique are essential for the successful synthesis of this critical building block for drug discovery.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ethz.ch [ethz.ch]

- 7. prepchem.com [prepchem.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Foreword by the Senior Application Scientist

In modern synthetic chemistry and drug discovery, the unambiguous structural confirmation of novel molecular entities is the bedrock upon which all subsequent research is built. This compound is a bespoke building block, valuable for its potential use in catalysis, materials science, and as an intermediate in the synthesis of complex pharmaceutical agents. Its rigid, electronically-defined structure makes it an ideal candidate for creating highly tailored molecular architectures.

Molecular Structure and Predicted Spectroscopic Overview

The logical starting point for any spectroscopic analysis is the molecule's structure. The arrangement of atoms and functional groups dictates the entire spectroscopic output.

Figure 1: Chemical structure of this compound.

Key Functional Groups for Analysis:

-

Arylboronic Acid: The -B(OH)₂ group is a cornerstone of Suzuki coupling reactions.

-

Fluoro Substituents: The two fluorine atoms create a distinct electronic environment and serve as unique NMR probes.

-

Methoxycarbonyl (Ester): The -COOCH₃ group is a common synthetic handle and has characteristic spectroscopic signals.

-

Tetrasubstituted Aromatic Ring: The substitution pattern determines the nature of the aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a standard pulse program (e.g., 'zg30'). Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire proton-decoupled spectra. A specific spectral window will be set based on the expected chemical shift of aryl fluorides.

-

¹¹B NMR: Acquire proton-decoupled spectra. ¹¹B NMR is characterized by broad signals due to its quadrupolar nucleus.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The molecular symmetry simplifies the proton spectrum significantly.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

|---|---|---|---|---|

| ~8.1-8.3 | Singlet (s) or narrow triplet (t) | 1H | Ar-H | This lone aromatic proton is ortho to the electron-withdrawing ester and meta to two fluorine atoms. Its signal will be downfield. Coupling to the two meta fluorine atoms may resolve into a narrow triplet (⁴JHF ≈ 2-3 Hz). |

| ~8.0 (broad) | Singlet (s, br) | 2H | B(OH)₂ | The acidic protons of the boronic acid are exchangeable and typically appear as a broad singlet. The exact shift is highly dependent on concentration, temperature, and water content. |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are isolated from other protons, resulting in a sharp singlet. Its chemical shift is standard for a methyl ester. |

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR will reveal all unique carbon environments, with C-F coupling providing crucial confirmation.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Expert Insights |

|---|---|---|---|

| ~165-168 | Singlet (s) | C=O | The carbonyl carbon of the ester group appears in this characteristic downfield region. |

| ~160-163 | Doublet of doublets (dd) | C-F | These two equivalent carbons are directly attached to fluorine, causing a large one-bond coupling (¹JCF ≈ 240-260 Hz). A smaller two-bond coupling to the other fluorine (²JCF ≈ 15-25 Hz) will result in a doublet of doublets. |

| ~130-135 | Singlet (s) or narrow triplet (t) | C-B | The ipso-carbon attached to the boronic acid. It often shows a broad signal and its exact shift can be variable. It may exhibit small coupling to the meta-fluorines. |

| ~125-128 | Triplet (t) | C-COOCH₃ | This carbon is ortho to two fluorine atoms, and the two-bond C-F coupling (²JCF ≈ 15-25 Hz) will split the signal into a triplet. |

| ~115-118 | Triplet (t) | C-H | This carbon is coupled to the two meta-fluorine atoms (³JCF ≈ 3-5 Hz), resulting in a triplet. |

| ~53 | Singlet (s) | -OCH₃ | The methyl carbon of the ester appears in this typical upfield region for sp³ carbons attached to an oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a common, rapid technique for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic peaks.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Peaks | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3500-3200 (broad) | Medium-Strong | O-H stretch | Boronic acid, -B(OH)₂ | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids and boronic acids. | | ~3050 | Weak | C-H stretch | Aromatic C-H | Typical for sp² C-H bonds on a benzene ring. | | ~1725 | Strong | C=O stretch | Ester, -COOCH₃ | This will be one of the most intense and sharp peaks in the spectrum, characteristic of an ester carbonyl. | | ~1610, ~1450 | Medium | C=C stretch | Aromatic ring | Vibrations of the benzene ring skeleton. | | ~1340 | Strong | B-O stretch | Boronic acid, B-O | A strong absorption characteristic of the boron-oxygen single bond. | | ~1250 | Strong | C-O stretch | Ester, Ar-C-O | The asymmetric C-O-C stretch of the ester group. | | ~1100 | Strong | C-F stretch | Aryl-Fluoride | Carbon-fluorine stretches typically appear in this region as strong, sharp bands. |

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: High-Resolution MS (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire data in both positive and negative ion modes.

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

-

Fragmentation (MS/MS): To confirm the structure, select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum

-

Molecular Formula: C₈H₇BF₂O₄

-

Monoisotopic Mass: 216.0358 g/mol

Table 4: Predicted m/z Peaks in HRMS

| Ion Mode | m/z (Predicted) | Species | Rationale |

|---|---|---|---|

| Positive (ESI) | 217.0436 | [M+H]⁺ | Protonation of the molecule. |

| Positive (ESI) | 239.0256 | [M+Na]⁺ | Adduct formation with sodium ions, common in ESI. |

| Negative (ESI) | 215.0280 | [M-H]⁻ | Deprotonation of the acidic boronic acid proton. |

Proposed Fragmentation Pathway

Fragmentation provides a roadmap of the molecule's connectivity.

Figure 2: A simplified predicted ESI-MS/MS fragmentation pathway.

-

Loss of Water (-18 Da): A common fragmentation for boronic acids is the loss of a water molecule from the -B(OH)₂ group to form a boroxine precursor.

-

Loss of Methanol (-32 Da): Neutral loss of methanol from the ester group is another highly probable fragmentation pathway.

Integrated Spectroscopic Analysis Workflow

A holistic approach, combining all data, provides the most robust structural confirmation.

Figure 3: Integrated workflow for structural elucidation.

By following this workflow, a researcher can systematically assemble the spectroscopic evidence. The HRMS confirms the elemental composition. The IR spectrum confirms the presence of key functional groups (boronic acid, ester). Finally, the detailed 2D map provided by NMR spectroscopy confirms the precise connectivity of the atoms, with C-F and H-F couplings providing definitive proof of the substitution pattern. This multi-technique, self-validating system ensures the highest confidence in the final structural assignment.

An In-Depth Technical Guide to the Safe Handling of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is an indispensable reagent in modern synthetic chemistry, particularly in the realm of drug discovery, owing to its utility in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural properties, conferred by the difluoro and methoxycarbonyl substituents, make it a valuable building block for creating complex molecular architectures. However, as with any reactive chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and synthesized from available technical data.

Compound Identification and Hazard Profile

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and its inherent hazards.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H7BF2O4 |

| Molecular Weight | 215.95 g/mol |

| CAS Number | 871126-27-1 |

GHS Hazard Classification:

While a specific, universally adopted GHS classification for this exact compound is not consistently published, data from structurally similar arylboronic acids and supplier safety data sheets indicate the following classifications should be assumed[1]:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

The causality behind these classifications lies in the chemical nature of boronic acids. The boron atom is electrophilic, and the acidic protons of the boronic acid group can interact with biological macromolecules, leading to irritation. The fine, crystalline nature of the solid compound also predisposes it to becoming airborne, posing an inhalation hazard.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes the implementation of engineering and administrative controls to minimize reliance on personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be conducted in a certified chemical fume hood.[2] The rationale for this is twofold: it provides a contained workspace to prevent the inhalation of fine powders and protects the user from potential splashes of solutions containing the compound. The fume hood's airflow should be verified as operational before commencing any work.[2] For sensitive reactions, a glove box or glove bag may be employed to provide an inert atmosphere, which also serves as an excellent containment strategy.

Personal Protective Equipment (PPE): The Essential Barrier

Even with robust engineering controls, appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[3] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, are essential.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect the skin and personal clothing.

-

-

Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust, such as during large-scale transfers or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidental exposures and maintaining the chemical's integrity.

Handling Procedures

-

Weighing and Transfer: Weighing of the solid should be performed in a fume hood or a balance enclosure to minimize the generation of airborne dust. Use appropriate tools, such as spatulas, for transfers.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exotherms, although significant heat generation is not expected with this compound under normal conditions.

-

Reaction Setup: All reactions involving this boronic acid should be set up in a fume hood. Ensure that all glassware is clean, dry, and free of contaminants that could lead to side reactions.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area, including the fume hood sash and any equipment used.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[5] The label should clearly indicate the chemical name and any associated hazards.

-

Environment: The storage area should be cool, dry, and well-ventilated.[3][5] Boronic acids can be sensitive to moisture and air, which can lead to degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong the shelf life of the compound.

-

Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Emergency Procedures: Preparedness and Response

Despite the best precautions, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If respiratory irritation persists or if breathing becomes difficult, seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] If skin irritation develops or persists, seek medical advice.[5]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

Ingestion: If swallowed, rinse the mouth with water.[5] Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or the product label to the medical personnel.[5]

Spill and Leak Procedures

-

Small Spills (Solid): For small spills of the solid material within a fume hood, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.[3]

-

Large Spills (Solid): In the event of a large spill, evacuate the area and prevent entry. If the spill is outside of a fume hood, ensure adequate ventilation while avoiding the dispersal of dust.[2] Wear appropriate PPE, including respiratory protection, during cleanup.

-

Spills of Solutions: For spills of solutions containing the compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, should be treated as hazardous chemical waste.[4]

-

Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.[4] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[4]

-

Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[5] Do not dispose of this chemical down the drain.[7]

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence and responsible research.

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of Fluorinated Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique physicochemical properties that fluorine imparts, including enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins.[1][2][3][4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules more resistant to metabolic degradation.[5][6] Furthermore, the trifluoromethyl group, a common fluorinated moiety, can significantly increase the lipophilicity of a molecule, facilitating its passage through cell membranes.[6]

This guide provides a comprehensive overview of the key intermediates and synthetic strategies that are central to the creation of these vital fluorinated pharmaceuticals. We will explore the core reagents, building blocks, and reaction mechanisms that empower chemists to strategically incorporate fluorine into complex molecules, ultimately accelerating the development of novel therapeutics.

Part 1: The Chemist's Fluorination Toolkit: Key Reagents

The successful synthesis of fluorinated pharmaceuticals is critically dependent on the selection of the appropriate fluorinating reagent. These reagents are broadly classified as either nucleophilic or electrophilic sources of fluorine.

Nucleophilic Fluorinating Reagents

Nucleophilic fluorinating agents deliver a fluoride anion (F⁻) to an electrophilic carbon center. Common and effective nucleophilic fluorinating reagents include:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are fundamental sources of fluoride. Their effectiveness is often enhanced through the use of phase-transfer catalysts.[7]

-

Tetrabutylammonium Fluoride (TBAF): This organic-soluble fluoride source is highly reactive and widely used for a variety of fluorination reactions.[7][8]

-

Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its analogues are versatile for converting alcohols and carbonyls to their fluorinated counterparts, though they can be toxic and require careful handling.[3][8]

Electrophilic Fluorinating Reagents

Electrophilic fluorinating reagents provide a formal "F+" equivalent and are essential for fluorinating electron-rich substrates.[9][10][11] Key examples include:

-

N-Fluorosulfonimides (NFSI): N-fluorobenzenesulfonimide (NFSI) is a stable, effective, and widely used electrophilic fluorinating agent.[10][11]

-

Selectfluor®: This commercially available, crystalline reagent is a powerful and versatile electrophilic fluorinating agent with a strong safety profile, making it a popular choice in pharmaceutical manufacturing.[4][10][12]

| Reagent Type | Examples | Primary Application |

| Nucleophilic | KF, CsF, TBAF, DAST | Displacement of leaving groups, fluorination of alcohols and carbonyls |

| Electrophilic | NFSI, Selectfluor® | Fluorination of electron-rich aromatics, enolates, and enol ethers |

Part 2: Essential Building Blocks: Pre-Fluorinated Intermediates

A highly effective strategy in the synthesis of fluorinated pharmaceuticals involves the use of pre-fluorinated building blocks. This approach often simplifies complex syntheses and allows for the precise installation of fluorine-containing motifs.

Trifluoromethylated Intermediates

The trifluoromethyl (CF₃) group is a privileged moiety in drug design due to its significant impact on lipophilicity and metabolic stability.[6][13] Important trifluoromethylated building blocks include:

-

Trifluoromethylpyridines (TFMPs): These are key structural motifs in numerous agrochemicals and pharmaceuticals.[14][15]

-

Trifluoromethylated N-fused Heterocycles: These are valuable in drug discovery and can be synthesized efficiently using modern methods.[16]

Difluoromethyl and Monofluoromethyl Intermediates

The difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups are increasingly utilized as bioisosteres for hydroxyl, thiol, and amine groups.[17][18] The incorporation of these groups can significantly modulate the biological activity and pharmacokinetic properties of a drug candidate. The synthesis of molecules containing these groups often relies on specialized building blocks and reagents.[18]

Diagram: Key Fluorinated Groups in Pharmaceuticals

Caption: Common fluorine-containing functional groups in pharmaceuticals.

Part 3: Synthetic Strategies and Protocols

The introduction of fluorine into a molecule can be achieved through various synthetic strategies, with the choice of method depending on the substrate and the desired location of the fluorine atom.

Nucleophilic Allylic Fluorination

Nucleophilic allylic fluorination is a powerful method for introducing fluorine into allylic systems, creating valuable building blocks for pharmaceuticals.[19] Transition-metal catalysis, particularly with palladium, offers high efficiency and selectivity for this transformation.[19]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Fluorination [19]

-

Catalyst Preparation: In an inert atmosphere glovebox, add Pd₂(dba)₃ (2.5 mol%) and the appropriate chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) to a Schlenk flask.

-

Solvent Addition: Add anhydrous, degassed solvent to the flask.

-

Substrate Addition: Add the allylic chloride substrate (1.0 equivalent).

-

Fluoride Source Addition: Add silver fluoride (AgF).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or GC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.

Diagram: Nucleophilic Allylic Fluorination Workflow

Caption: A generalized workflow for palladium-catalyzed nucleophilic allylic fluorination.

Late-Stage Fluorination

The ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable.[1][2][3] This approach allows for the rapid diversification of drug candidates and the synthesis of PET imaging agents.[1][2][20] Recent advances have focused on the development of transition-metal-catalyzed C-H fluorination methods.[20][21]

Electrophilic Aromatic Fluorination

The direct fluorination of aromatic and heteroaromatic rings is a common strategy in the synthesis of fluorinated pharmaceuticals.[22][23] This is typically achieved using electrophilic fluorinating reagents like NFSI. The reaction of functionalized arylmagnesium reagents with NFSI provides a practical route to a wide range of aromatic fluorides.[22]

Conclusion

The strategic incorporation of fluorine is a powerful and well-established tool in modern drug discovery and development. A thorough understanding of the key fluorinating reagents, the utility of pre-fluorinated building blocks, and the application of robust synthetic methodologies is essential for any medicinal chemist. As the field of fluorination chemistry continues to evolve, the development of new reagents and more efficient, selective, and sustainable synthetic methods will undoubtedly lead to the creation of the next generation of innovative and life-saving fluorinated pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. 氟化 [sigmaaldrich.com]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Late-Stage Fluorination [kofo.mpg.de]

- 21. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]

- 23. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Using (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated biaryl scaffolds highly sought-after motifs in drug discovery.

This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol utilizing (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid, a key building block for accessing difluorinated biaryl compounds. The electron-withdrawing nature of the fluorine atoms and the methoxycarbonyl group presents specific challenges and considerations for reaction optimization, which will be addressed herein.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide typically follows the order I > Br > OTf >> Cl.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 1190989-09-3 | |

| Molecular Formula | C₈H₇BF₂O₄ | |

| Molecular Weight | 215.95 g/mol | |

| Appearance | White to off-white solid | |

| Key Structural Features | Phenylboronic acid with two fluorine atoms and a methoxycarbonyl group. |

The presence of two electron-withdrawing fluorine atoms and a methoxycarbonyl group on the phenyl ring of the boronic acid can influence its reactivity. Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions. Therefore, careful selection of the base and reaction conditions is crucial for a successful coupling.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.

Materials and Reagents

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

Reaction Setup and Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) via syringe. Continue to bubble the inert gas through the solution for another 10 minutes to ensure thorough degassing.

-

Base Addition: In a separate vial, dissolve the base (e.g., K₂CO₃, 2.0 mmol) in degassed water (2 mL). Add the base solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Considerations for Optimization

The success of the Suzuki-Miyaura coupling with this compound often hinges on the careful selection of reaction parameters to maximize yield and minimize side reactions.

Choice of Catalyst and Ligand

-

Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is often facilitated by phosphine ligands.

-

Ligands: The choice of ligand is critical, especially when using less reactive aryl chlorides or dealing with sterically hindered substrates. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, can often improve catalytic activity. For electron-deficient systems, ligands that promote reductive elimination can be beneficial.

Selection of the Base

The base plays a crucial role in the transmetalation step.

-

Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and generally effective. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

-

Fluoride Bases: In cases where the substrates are sensitive to strong bases, fluoride sources like CsF or KF can be used. Fluoride ions are thought to activate the boronic acid by forming a fluoroborate species.

-

Organic Bases: Amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes employed, particularly when substrates have base-sensitive functional groups.

Solvent System

-

Aprotic Solvents: Toluene, 1,4-dioxane, and DMF are common choices. The selection can influence the solubility of the reactants and the reaction rate.

-

Biphasic Systems: A mixture of an organic solvent and water is frequently used, especially with inorganic bases. Vigorous stirring is essential in biphasic systems to ensure efficient mixing.

-

"Green" Solvents: Efforts are being made to develop protocols in more environmentally friendly solvents, including water.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and the reaction mixture- Screen different bases and solvents |

| Protodeboronation of Boronic Acid | - Harsh basic conditions- Prolonged reaction time at high temperature | - Use a milder base (e.g., K₂CO₃, KF)- Lower the reaction temperature- Monitor the reaction closely and stop when the starting material is consumed |

| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a strictly inert atmosphere- Reduce the catalyst loading |

| Formation of Byproducts | - Side reactions of functional groups- Decomposition of starting materials | - Protect sensitive functional groups if necessary- Optimize reaction conditions (temperature, time) to minimize decomposition |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable difluorinated biaryl compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products while minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this field.

Using (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid for synthesis of biaryl compounds

Application Note & Protocols

Topic: High-Efficacy Synthesis of Biaryl Scaffolds Utilizing (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biaryl Compounds

Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound emerges as a highly valuable building block for this purpose. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group—provides a powerful tool for chemists to synthesize complex, functionalized biaryl compounds through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, tailored specifically for the use of this compound, offering mechanistic insights and field-proven protocols for its successful application.

The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and robust method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[3][4] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[3]

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

Influence of Substituents

The electronic nature of the substituents on the boronic acid partner is critical. This compound contains three strong electron-withdrawing groups (EWGs). While EWGs on an aryl halide partner typically accelerate the oxidative addition step, their presence on the boronic acid can decrease its nucleophilicity. This may slow the transmetalation step, potentially requiring more forcing conditions or carefully selected catalyst/base systems for optimal results.[10][11] The presence of ortho-fluorine atoms can also influence the dihedral angle of the resulting biaryl product, a feature often exploited in drug design.

Application Protocol: Synthesis of a Biaryl Compound

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Reagent and Equipment

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1190989-09-3[12] |

| Molecular Formula | C₈H₇BF₂O₄ |

| Molecular Weight | 215.95 g/mol |

| Appearance | White to off-white crystalline powder |

Reagents & Materials:

-

This compound

-

Aryl Halide (e.g., 4-Iodoanisole)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Standard workup reagents (Ethyl acetate, Brine, MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane:Water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with water and then brine, dry it over anhydrous sodium or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Optimization and Considerations

The success of the Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. Due to the electron-deficient nature of the specified boronic acid, some optimization may be required.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (if needed) | Base | Solvent System | Temp (°C) |

| Ar-I | Pd(PPh₃)₄ (2-3%) | - | K₂CO₃ | Dioxane/H₂O 4:1 | 80-90 |

| Ar-Br | Pd(dppf)Cl₂ (2-3%) | - | K₃PO₄ | Toluene/H₂O 10:1 | 90-100 |

| Ar-Br (hindered) | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Cs₂CO₃ | Dioxane/H₂O 4:1 | 100-110 |

| Ar-Cl | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | t-BuOH/H₂O | 100-110 |

Key Considerations:

-

Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using rigorously deoxygenated solvents, a slight excess of the boronic acid, and avoiding prolonged reaction times at high temperatures.[10]

-

Base Selection: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive coupling partners or when dealing with electron-deficient boronic acids.[6]

-

Catalyst and Ligand Choice: For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), using advanced catalyst systems with bulky, electron-rich phosphine ligands (like SPhos or XPhos) can significantly improve yields.[13]

Conclusion

This compound is a potent and versatile reagent for the synthesis of highly functionalized biaryl compounds. By leveraging the robust and adaptable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently access novel molecular architectures pertinent to drug discovery and materials science. Understanding the mechanistic nuances and carefully selecting reaction conditions as outlined in this guide will enable scientists to reliably incorporate this valuable building block into their synthetic strategies.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]

- 12. This compound | CAS 1190989-09-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Introduction: Navigating the Challenges of an Electron-Deficient Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its utility is central to the development of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly valuable yet challenging building block: (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid .

The biaryl motif derived from this boronic acid is of significant interest to drug development professionals due to the unique properties conferred by the fluorine atoms, which can modulate metabolic stability, lipophilicity, and binding affinity. However, the very features that make this reagent attractive also introduce distinct synthetic hurdles. The strong electron-withdrawing nature of the two ortho-fluorine atoms and the para-methoxycarbonyl group renders the boronic acid highly susceptible to premature decomposition via protodeboronation under standard basic conditions.[4][5] Furthermore, the presence of the ester functional group necessitates careful selection of reaction parameters to prevent base-mediated hydrolysis.

This document provides a detailed exploration of the mechanistic nuances, key parameter optimizations, and robust experimental protocols necessary to successfully employ this challenging substrate in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Considerations: The Catalytic Cycle and Key Challenges

A successful cross-coupling strategy is built upon a solid understanding of the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7]

References

- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

The Strategic Incorporation of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Privileged Role of Fluorinated Moieties in Kinase Inhibition

The landscape of oncology and immunology has been reshaped by the advent of small molecule kinase inhibitors. These agents function by targeting the ATP-binding site of kinases, enzymes that are frequently dysregulated in various disease states, leading to uncontrolled cell proliferation and survival. Within the medicinal chemist's toolkit, fluorinated building blocks have attained a privileged status for their ability to significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. The strategic introduction of fluorine atoms can enhance metabolic stability, improve binding affinity through unique electronic interactions, and alter pKa, thereby optimizing a compound's overall profile.

This guide focuses on the application of a highly functionalized building block, (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid (CAS 1190989-09-3), in the synthesis of potent kinase inhibitors. Its unique substitution pattern—two fluorine atoms ortho to the boronic acid and a para-methoxycarbonyl group—offers a powerful combination of features for fine-tuning structure-activity relationships (SAR) and developing inhibitors with superior efficacy and selectivity. We will provide a detailed protocol for its use in the cornerstone of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction, and discuss the rationale behind its application.

Reagent Profile: this compound

The utility of this reagent stems from its distinct structural features:

-

Difluoro Substitution: The two fluorine atoms exert a strong electron-withdrawing effect, which can modulate the electronics of the phenyl ring and influence key interactions within the kinase ATP-binding site. These polar interactions can be favorable for binding to structurally conserved residues. Furthermore, C-F bonds are metabolically stable, often blocking sites of oxidative metabolism.

-

Methoxycarbonyl Group: This ester functionality serves as a versatile handle. It can act as a hydrogen bond acceptor, and its hydrolysis to the corresponding carboxylic acid provides a new vector for derivatization or for improving solubility and pharmacokinetic properties.

-

Boronic Acid: This functional group is the workhorse of the Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl halides, which commonly form the core scaffolds of kinase inhibitors.

Core Application: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for incorporating the (3,5-Difluoro-4-(methoxycarbonyl)phenyl) moiety into a heterocyclic core. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or heteroaryl halide, demonstrating remarkable functional group tolerance and reliability.

Below is a representative, field-proven protocol for the coupling of this compound with a brominated quinazoline core, a common scaffold in clinically approved kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: A generic brominated quinazoline derivative is coupled with this compound to yield the desired kinase inhibitor precursor.

Caption: General workflow for Suzuki-Miyaura synthesis of kinase inhibitors.

Materials & Reagents:

| Reagent | CAS No. | M.W. | Equivalents |

| Brominated Quinazoline Scaffold (e.g., 7-Bromo-quinazolin-4-one) | Varies | - | 1.0 |

| This compound | 1190989-09-3 | 215.95 | 1.2 - 1.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - |

| Water (Degassed) | 7732-18-5 | 18.02 | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the brominated quinazoline scaffold (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.). Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step as the palladium catalyst's activity can be diminished by oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v). The solvent must be thoroughly degassed (e.g., by sparging with argon for 15-20 minutes) to prevent oxidative degradation of the catalyst. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. The organic layer is then washed sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the desired coupled product in high purity.

Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinazoline scaffold. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by the base (which forms a more nucleophilic boronate species), transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.

Choice of Reagents:

-